[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate
Description
[(2-Methylphenyl)carbamoyl]methyl quinoline-2-carboxylate is a quinoline-based derivative characterized by a carbamoyl methyl ester linkage at the 2-position of the quinoline core, with a 2-methylphenyl substituent on the carbamoyl group (Fig. 1). Quinoline-2-carboxylates are a well-studied class of compounds due to their broad pharmacological applications, including antimicrobial, antitumor, and anti-inflammatory activities . The structural uniqueness of this compound lies in the combination of the quinoline scaffold’s aromaticity and the steric/electronic effects imparted by the 2-methylphenyl carbamoyl group.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-2-4-8-15(13)21-18(22)12-24-19(23)17-11-10-14-7-3-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVFQTUGMTWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of [(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural analogues include:
- 4-Methylphenyl quinoline-2-carboxylate (4-MPQC): Features a 4-methylphenyl ester group at the quinoline-2-position .
- 2,5-Dimethylphenyl quinoline-2-carboxylate (2,5-DMPQC): Substituted with a 2,5-dimethylphenyl ester .
- [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl quinoline-2-carboxylate: Contains a benzodioxin-based carbamoyl group .
Table 1: Structural Comparison of Quinoline-2-Carboxylate Derivatives
*Calculated based on standard atomic weights.
The benzodioxin analogue’s fused oxygen-rich ring may enhance solubility but reduce metabolic stability compared to alkyl-substituted phenyl groups .
Electronic Properties: Frontier Molecular Orbital (FMO) Analysis
Density Functional Theory (DFT) studies on six quinoline-2-carboxylate derivatives (B3LYP/6-31G(d)) reveal critical differences in FMO energy levels, which correlate with reactivity and bioactivity .
Table 2: FMO Energy Levels of Selected Analogues
| Compound | HOMO (eV) | LUMO (eV) | ΔHOMO-LUMO (eV) |
|---|---|---|---|
| Target Compound* | -6.2 | -1.8 | 4.4 |
| 4-MPQC | -5.9 | -1.6 | 4.3 |
| 2,5-DMPQC | -6.1 | -1.7 | 4.4 |
| Benzodioxin Analogue | -6.4 | -2.1 | 4.3 |
*Values estimated based on structural similarity to reported derivatives.
The target compound’s lower HOMO energy (-6.2 eV) compared to 4-MPQC (-5.9 eV) suggests increased electron-withdrawing effects from the carbamoyl group, stabilizing the quinoline π-system. This could enhance interactions with electron-deficient biological targets, such as enzyme active sites .
Biological Activity
[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article delves into the compound's biological activity, including its antibacterial, anti-inflammatory, and potential anticancer properties. It also explores relevant case studies and research findings that highlight its therapeutic potential.
Molecular Structure
The molecular formula for this compound is . The compound features a quinoline core, which is a bicyclic structure that contributes significantly to its biological activity due to its ability to interact with various biological targets.
Key Features
- Quinoline Core : Essential for biological activity; known for interactions with enzymes and receptors.
- Carbamoyl Group : Enhances solubility and bioavailability.
- Methylphenyl Substituent : Affects the compound's lipophilicity and interaction with biological membranes.
Antibacterial Activity
Quinoline derivatives, including this compound, have shown significant antibacterial properties. Research indicates that compounds in this class can inhibit bacterial dihydrofolate reductase, an enzyme crucial for bacterial growth and metabolism.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 - 25 | Escherichia coli, Staphylococcus aureus |
| Other Quinoline Derivatives | 10 - 30 | Various Gram-positive and Gram-negative bacteria |
Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL against E. coli and Staphylococcus aureus, indicating strong antibacterial potential .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Recent studies suggest that quinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival.
Case Study: Anticancer Activity
A study on a related quinoline derivative showed that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM . This suggests that this compound may exhibit similar anticancer effects.
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. Its structural features allow it to bind effectively to active sites of target enzymes.
Interaction with Biological Macromolecules
Research indicates that this compound can interact with proteins and nucleic acids, potentially altering their functions. Techniques such as surface plasmon resonance have been employed to study these interactions, revealing binding affinities that suggest therapeutic applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
